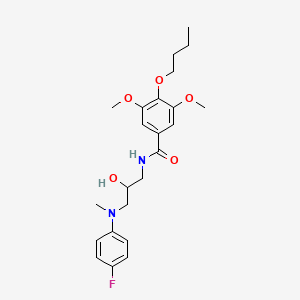![molecular formula C19H20N6O B13406060 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea CAS No. 5374-54-9](/img/structure/B13406060.png)
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea is a compound that features two imidazole rings connected through a phenyl group and a urea linkage Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline with phosgene or a phosgene equivalent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
Industrial production methods for this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The process may also be optimized for large-scale production by using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
- 2-benzyl-4,5-dihydro-1H-imidazole
Uniqueness
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea is unique due to its dual imidazole rings connected through a phenyl group and a urea linkage. This structure provides a versatile platform for various chemical modifications and applications, making it distinct from other imidazole derivatives.
Properties
CAS No. |
5374-54-9 |
|---|---|
Molecular Formula |
C19H20N6O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H20N6O/c26-19(24-15-7-3-1-5-13(15)17-20-9-10-21-17)25-16-8-4-2-6-14(16)18-22-11-12-23-18/h1-8H,9-12H2,(H,20,21)(H,22,23)(H2,24,25,26) |
InChI Key |
WLFUOMGYHMKOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=NCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)


![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)




![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)

![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)


![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)
